molecular formula C15H24 B1599330 (+)-alpha-Funebrene CAS No. 50894-66-1

(+)-alpha-Funebrene

Cat. No.: B1599330
CAS No.: 50894-66-1
M. Wt: 204.35 g/mol
InChI Key: IRAQOCYXUMOFCW-GUIRCDHDSA-N
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Description

(+)-alpha-Funebrene is a naturally occurring sesquiterpene, a class of terpenes consisting of three isoprene units It is found in various essential oils and is known for its distinctive aroma

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-alpha-Funebrene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes, such as sesquiterpene synthases, which facilitate the cyclization process. Laboratory synthesis may involve the use of catalysts and controlled temperature conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction from natural sources, such as essential oils of certain plants. Alternatively, biotechnological methods involving genetically engineered microorganisms can be employed to produce the compound in larger quantities. These methods often involve fermentation processes where the microorganisms are cultured in bioreactors under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

(+)-alpha-Funebrene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its properties.

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure.

    Substitution: In these reactions, one functional group in the molecule is replaced by another, which can significantly change the compound’s characteristics.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used, usually in anhydrous solvents.

    Substitution: Halogenation reactions may use reagents like chlorine or bromine, often in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction may produce hydrocarbons or alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

(+)-alpha-Funebrene has several scientific research applications:

    Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: Research explores its role in plant defense mechanisms and its interactions with other biological molecules.

    Medicine: There is interest in its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the formulation of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism of action of (+)-alpha-Funebrene involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it may modulate enzyme activity or receptor binding, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the context and the specific biological system being studied.

Comparison with Similar Compounds

(+)-alpha-Funebrene can be compared with other sesquiterpenes, such as:

    Beta-Caryophyllene: Known for its anti-inflammatory properties and presence in essential oils.

    Humulene: Found in hops and known for its distinctive aroma and potential therapeutic effects.

    Farnesene: Another sesquiterpene with applications in fragrance and flavor industries.

The uniqueness of this compound lies in its specific structure and the resulting properties, which can differ significantly from those of other sesquiterpenes. Its distinct aroma and potential biological activities make it a compound of interest in various fields of research and industry.

Properties

IUPAC Name

(1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAQOCYXUMOFCW-GUIRCDHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13CC=C([C@@H](C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424912
Record name (+)-alpha-Funebrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50894-66-1
Record name (+)-alpha-Funebrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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